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molecular formula C24H54NO4P B1322268 Tetra-n-butylammonium di-tert-butylphosphate CAS No. 68695-48-7

Tetra-n-butylammonium di-tert-butylphosphate

Cat. No. B1322268
M. Wt: 451.7 g/mol
InChI Key: ZMBZPMVMLZIOPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745625B2

Procedure details

A mixture of tetrabutylammonium di-tert-butyl phosphate (57 g, 0.126 mol, Digital Specialty Chemicals) and chloroiodomethane (221 g, 1.26 mol) was stirred at room temperature for four hours before the volatiles were removed under vacuum. 500 ml of ethyl ether was added to the residue and insoluble solid was filtered away. Concentration of the filtrate in vacuo and removal of remaining volatiles using a vacuum pump provided di-tert-butyl chloromethyl phosphate as a light brown or yellow oil, which was utilized in the next step without further purification.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][P:6]([O-:13])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl:31][CH2:32]I>>[P:6]([O:13][CH2:32][Cl:31])([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C(C)(C)(C)OP(=O)(OC(C)(C)C)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
221 g
Type
reactant
Smiles
ClCI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for four hours before the volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed under vacuum
ADDITION
Type
ADDITION
Details
500 ml of ethyl ether was added to the residue and insoluble solid
FILTRATION
Type
FILTRATION
Details
was filtered away
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate in vacuo and removal of remaining volatiles

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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